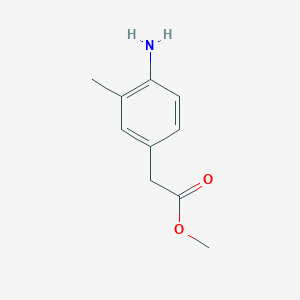![molecular formula C9H10N2O B13994559 Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical chemistry. The structure of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- consists of a fused imidazole and pyridine ring system with a methanol group at the 6-position and a methyl group at the alpha position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization. For instance, the condensation of 2-aminopyridine with an aldehyde in the presence of a catalyst such as iodine can lead to the formation of the imidazo[1,2-a]pyridine core . Subsequent functionalization steps can introduce the methanol and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: The parent compound without the methanol and methyl groups.
Imidazo[1,5-a]pyridine: A structural isomer with different biological activities and applications.
Imidazo[1,2-b]pyridazine: Another heterocyclic compound with a similar core structure but different functional groups and properties.
The uniqueness of imidazo[1,2-a]pyridine-6-methanol, alpha-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
1-imidazo[1,2-a]pyridin-6-ylethanol |
InChI |
InChI=1S/C9H10N2O/c1-7(12)8-2-3-9-10-4-5-11(9)6-8/h2-7,12H,1H3 |
InChI-Schlüssel |
ASBKDANIZBEHHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN2C=CN=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Sulfamoylmethyl)phenyl]arsonic acid](/img/structure/B13994477.png)

![2,5-Dimethyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazole](/img/structure/B13994486.png)
![7H-Pyrano[2,3-c]acridin-7-one, 11-fluoro-3,12-dihydro-6-methoxy-3,3,12-trimethyl-](/img/structure/B13994488.png)
![4-Chloro-1-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-2-fluorobenzene](/img/structure/B13994492.png)





![1-(3,4-Dichlorophenyl)-3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B13994521.png)



